molecular formula C5H4O2 B14461641 6-Oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 68781-88-4

6-Oxabicyclo[3.1.0]hex-3-en-2-one

Cat. No.: B14461641
CAS No.: 68781-88-4
M. Wt: 96.08 g/mol
InChI Key: XBJAJFCHSYNWOJ-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hex-3-en-2-one is a chemical compound with the molecular formula C5H4O2. It is characterized by a bicyclic structure containing an oxygen atom and a double bond. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-Oxabicyclo[3.1.0]hex-3-en-2-one involves the ozonolysis of (1R,cis)-4,7,7-trimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one. This reaction is highly sensitive to the solvent and reductant used. The maximum yield is achieved with ozonolysis at -5°C in alcohols . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst and blue LED irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hex-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as ozone and hydrogen peroxide.

    Reducing agents: Such as zinc-acetic acid and tributyltin hydride.

    Substitution reagents: Such as halogens and nucleophiles

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, ozonolysis can yield 4-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2-one, while reduction can produce different isomers of 6-bromo-3-oxabicyclo[3.1.0]hexane .

Scientific Research Applications

6-Oxabicyclo[3.1.0]hex-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hex-3-en-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxabicyclo[3.1.0]hex-3-en-2-one is unique due to its unsaturated bicyclic structure, which imparts distinct reactivity and properties compared to its saturated analogs. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

6-oxabicyclo[3.1.0]hex-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-3-1-2-4-5(3)7-4/h1-2,4-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJAJFCHSYNWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2C1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10532140
Record name 6-Oxabicyclo[3.1.0]hex-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68781-88-4
Record name 6-Oxabicyclo[3.1.0]hex-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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